molecular formula C22H25NO4 B11829244 (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate

Cat. No.: B11829244
M. Wt: 367.4 g/mol
InChI Key: QALVGHYFZSYXNH-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate is a chemical compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group, a cyclopentylcarbamate moiety, and an acetate group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate typically involves the following steps:

    Formation of the Fluorenylmethyl Carbamate: The initial step involves the reaction of 9H-fluorene with a suitable carbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the fluorenylmethyl carbamate intermediate.

    Cyclopentylation: The fluorenylmethyl carbamate is then reacted with cyclopentyl bromide in the presence of a base like potassium carbonate to introduce the cyclopentyl group.

    Acetylation: Finally, the cyclopentylcarbamate derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbamate moiety can be reduced to form amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. The carbamate moiety can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways. The acetate group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl carbamate
  • Cyclopentyl carbamate
  • Fluorenone derivatives

Uniqueness

(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorenyl group enhances its ability to interact with nucleic acids, while the cyclopentylcarbamate moiety provides stability and specificity in enzyme inhibition. The acetate group further improves its pharmacokinetic properties, making it a versatile compound in various research applications.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

acetic acid;9H-fluoren-9-ylmethyl N-cyclopentylcarbamate

InChI

InChI=1S/C20H21NO2.C2H4O2/c22-20(21-14-7-1-2-8-14)23-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19;1-2(3)4/h3-6,9-12,14,19H,1-2,7-8,13H2,(H,21,22);1H3,(H,3,4)

InChI Key

QALVGHYFZSYXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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